molecular formula C22H27NO2 B14369850 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid CAS No. 93943-72-7

11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid

Cat. No.: B14369850
CAS No.: 93943-72-7
M. Wt: 337.5 g/mol
InChI Key: OILGTIRDDCJSRB-UHFFFAOYSA-N
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Description

11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid is a synthetic organic compound characterized by the presence of a phenyl group, a pyridinyl group, and an undecenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of pyridine with phenyl-substituted alkenes, followed by oxidation and carboxylation reactions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond and the phenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bond, converting it into a saturated alkane.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Saturated alkanes.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid involves its interaction with specific molecular targets and pathways. The phenyl and pyridinyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Undec-10-enoic acid: Shares the undecenoic acid backbone but lacks the phenyl and pyridinyl groups.

    11-Bromo-undec-10-enoic acid: Similar structure with a bromine atom instead of the phenyl and pyridinyl groups.

    10-Undecenoyl chloride: A related compound with a chloride group instead of the carboxylic acid.

Uniqueness: 11-Phenyl-11-(pyridin-3-YL)undec-10-enoic acid is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

93943-72-7

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

11-phenyl-11-pyridin-3-ylundec-10-enoic acid

InChI

InChI=1S/C22H27NO2/c24-22(25)16-10-5-3-1-2-4-9-15-21(19-12-7-6-8-13-19)20-14-11-17-23-18-20/h6-8,11-15,17-18H,1-5,9-10,16H2,(H,24,25)

InChI Key

OILGTIRDDCJSRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCCCCCCC(=O)O)C2=CN=CC=C2

Origin of Product

United States

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